molecular formula C10H11FO3S B13005184 2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanone

2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanone

Cat. No.: B13005184
M. Wt: 230.26 g/mol
InChI Key: GWIMJXAJVOCXIH-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanone is an organic compound characterized by the presence of an ethylsulfonyl group attached to an ethanone backbone, with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanone typically involves the reaction of 3-fluorobenzaldehyde with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)-1-(3-fluorophenyl)ethanone
  • 2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanone
  • 2-(Ethylsulfonyl)-1-(3-chlorophenyl)ethanone

Uniqueness

2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanone is unique due to the specific combination of the ethylsulfonyl and fluorophenyl groups, which confer distinct chemical and physical properties. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C10H11FO3S

Molecular Weight

230.26 g/mol

IUPAC Name

2-ethylsulfonyl-1-(3-fluorophenyl)ethanone

InChI

InChI=1S/C10H11FO3S/c1-2-15(13,14)7-10(12)8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3

InChI Key

GWIMJXAJVOCXIH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

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